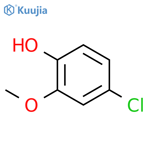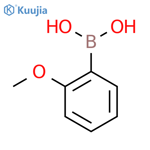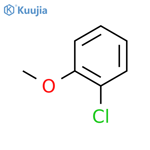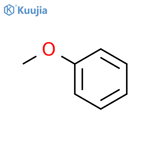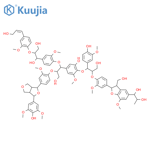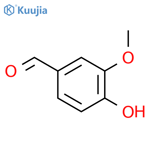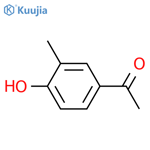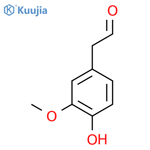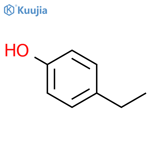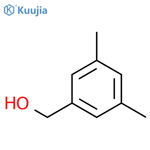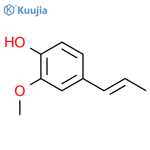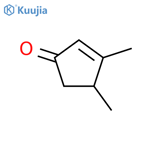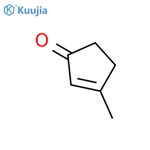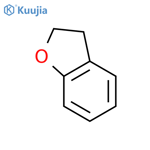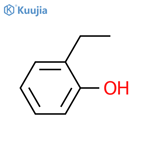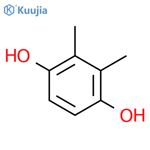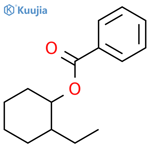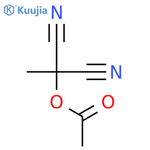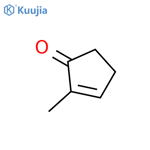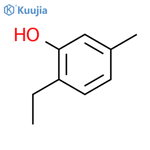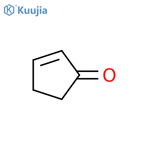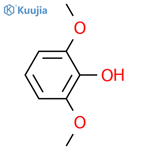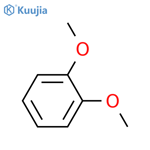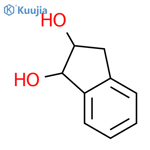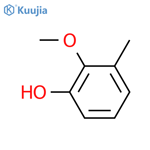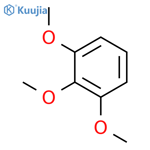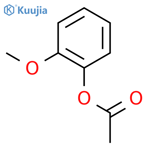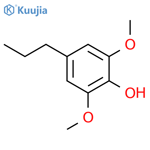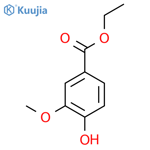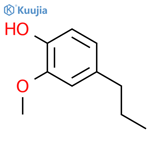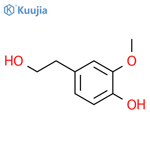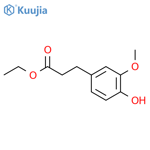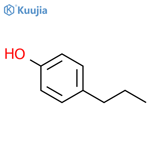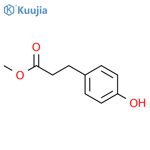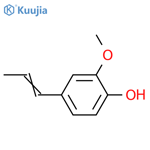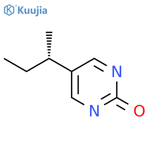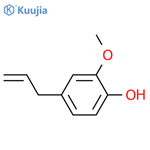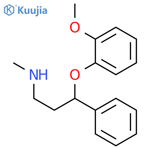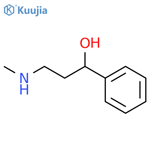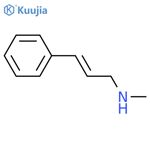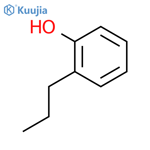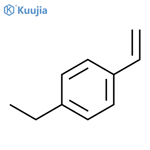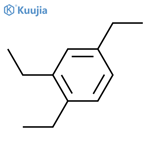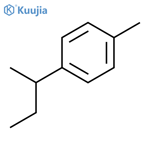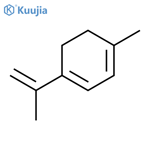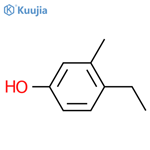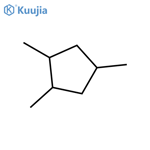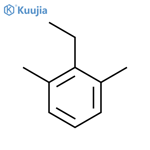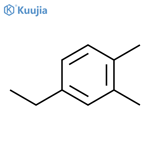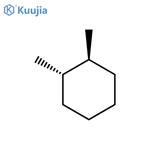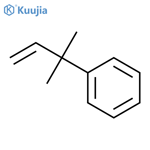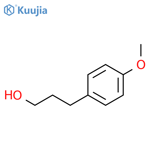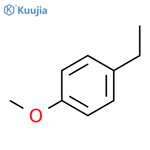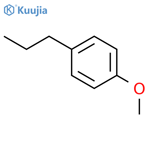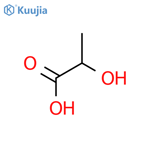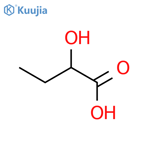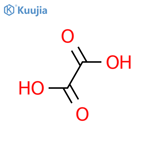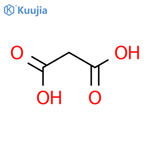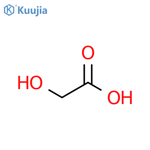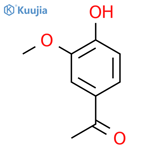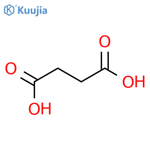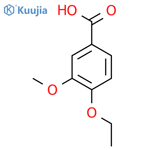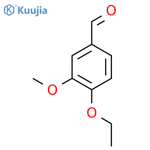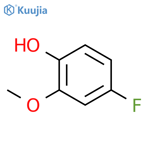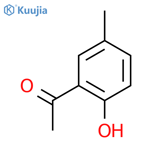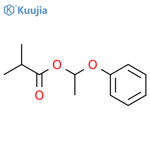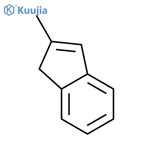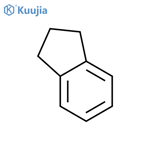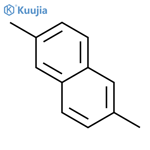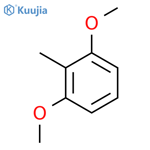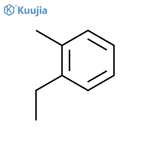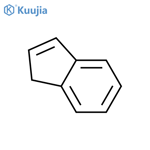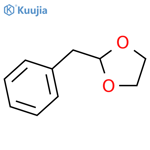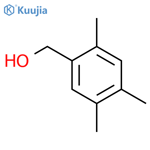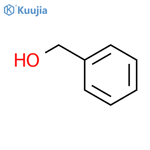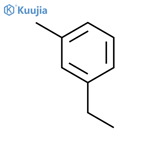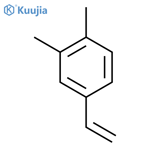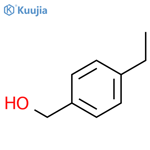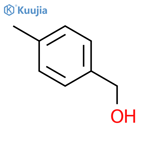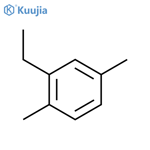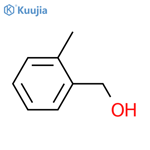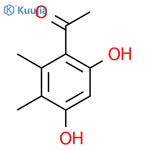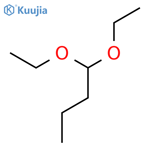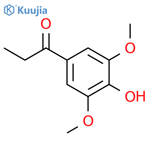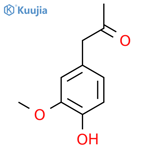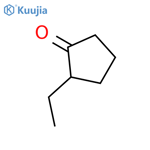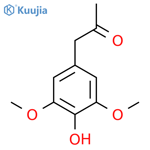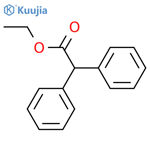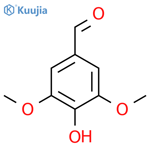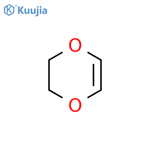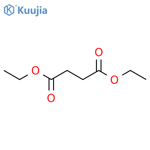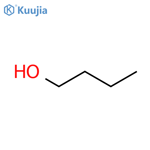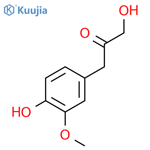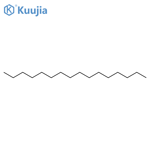- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen, Green Chemistry, 2004, 6(10), 507-509
Cas no 90-05-1 (Guaiacol)
Guaiacol (2-Methoxyphenol) ist eine organische Verbindung mit der Summenformel C₇H₈O₂, die sowohl natürlich in Pflanzen wie Guajakholz als auch synthetisch hergestellt wird. Es zeichnet sich durch seinen charakteristischen, rauchig-würzigen Geruch aus und ist ein wichtiger Ausgangsstoff in der chemischen Industrie. Guaiacol wird häufig als Zwischenprodukt für die Synthese von Aromastoffen, Pharmazeutika und Antioxidantien eingesetzt. Seine phenolische Struktur ermöglicht eine gute Löslichkeit in organischen Lösungsmitteln und eine hohe Reaktivität in elektrophilen Substitutionsreaktionen. Zudem findet es Anwendung als Konservierungsmittel und in der Analytik als Nachweisreagenz für Enzyme wie Peroxidasen. Aufgrund seiner vielseitigen Eigenschaften ist Guaiacol ein wertvoller Baustein in Forschung und industrieller Produktion.
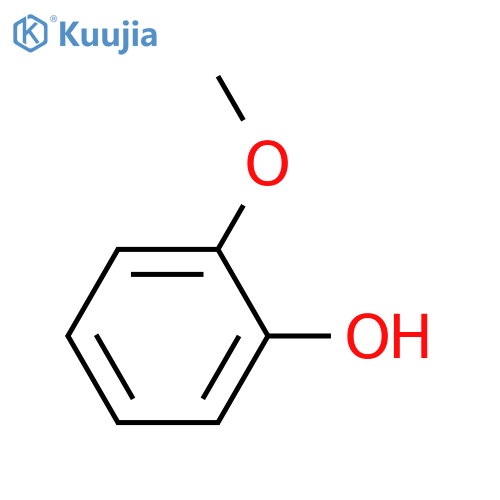
Guaiacol structure
Guaiacol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- InChI-Schlüssel: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- Lächelt: OC1C(OC)=CC=CC=1
- BRN: 508112
Berechnete Eigenschaften
- Genaue Masse: 124.05200
- Monoisotopenmasse: 124.052429494 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 83
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 3
- Molekulargewicht: 124.14
- Oberflächenladung: 0
- Topologische Polaroberfläche: 29.5
- XLogP3: 1.3
Experimentelle Eigenschaften
- Farbe/Form: Weißer oder gelblicher Kristall oder farblose bis gelblich transparente ölige Flüssigkeit (über 28 ℃), die in der Luft oder unter Sonnenlicht oxidiert und allmählich in Farbe vertieft wird. Es hat den Geruch von Phenol, Rauch, Gewürz, Medizin und Fleisch.
- Dichte: 1.129 g/mL at 25 °C(lit.)
- Schmelzpunkt: 26-29 °C (lit.)
- Siedepunkt: 205 °C(lit.)
- Flammpunkt: Fahrenheit: 179.6° f< br / >Celsius: 82° C< br / >
- Brechungsindex: n20/D 1.543(lit.)
- PH: 5.4 (10g/l, H2O, 20℃)
- Löslichkeit: H2O: insoluble
- Wasserteilungskoeffizient: 17 g/L (15 ºC)
- Stabilität/Haltbarkeit: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- Geruch: CHARACTERISTIC SMOKY ODOR
- Brechungsindex: Index of refraction: 1.5429 at 20 °C/D
- pka: 9.98(at 25℃)
- Merck: 4553
- Gefrierpunkt: 28℃
- Löslichkeit: Leicht löslich in Wasser und Benzol, leicht löslich in Glycerin und mischbar mit Ethanol, Ether, Chloroform, Eisessigsäure und den meisten organischen Lösungsmitteln.
- Dampfdruck: 0.11 mmHg ( 25 °C)
- Sensibilität: Air Sensitive
- FEMA: 2532
- Farbe/Form: 2000 μg/mL in methanol
Guaiacol Sicherheitsinformationen
-
Symbol:

- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:2810
- WGK Deutschland:1
- Code der Gefahrenkategorie: 22-36/38
- Sicherheitshinweise: S26
- RTECS:SL7525000
-
Identifizierung gefährlicher Stoffe:

- PackingGroup:II
- Toxizität:LD50 orally in rats: 725 mg/kg (Taylor)
- Sicherheitsbegriff:6.1(b)
- Risikophrasen:R22; R36/38
- Gefahrenklasse:6.1(b)
- TSCA:Yes
- Lagerzustand:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Verpackungsgruppe:II
Guaiacol Zolldaten
- HS-CODE:2909500000
- Zolldaten:
China Zollkodex:
2909500000Übersicht:
2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
Guaiacol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
| Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
| Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
| TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
| Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 |
Guaiacol Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
1.2 4 h, 60 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air, RSC Advances, 2014, 4(63), 33164-33167
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans, Journal of the American Chemical Society, 2006, 128(33), 10694-10695
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol
Referenz
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides, Tetrahedron Letters, 1993, 34(6), 1007-10
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C
Referenz
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions, Organic Letters, 2022, 24(28), 5149-5154
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
Referenz
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions, Nano Research, 2016, 9(3), 779-786
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Referenz
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C
Referenz
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates, Green Chemistry, 2011, 13(2), 436-443
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Referenz
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
,
Polymer Testing,
2020,
81,
Synthetic Routes 11
Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Referenz
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
,
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
Synthetic Routes 14
Reaktionsbedingungen
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Referenz
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
,
RSC Advances,
2023,
13(43),
30022-30039
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Referenz
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
,
Pharma Chemica,
2014,
6(2),
312-316
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referenz
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C
Referenz
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols, ACS Catalysis, 2022, 12(19), 11899-11909
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Referenz
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C
Referenz
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes, Chemical Science, 2015, 6(12), 7130-7142
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
Referenz
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation, Organic Letters, 2011, 13(22), 6034-6037
Synthetic Routes 22
Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran
Referenz
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon, Journal of Organic Chemistry, 1997, 62(12), 4097-4104
Synthetic Routes 23
Reaktionsbedingungen
1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol
Referenz
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides, Journal of the Chemical Society, 1993, (4), 419-20
Synthetic Routes 24
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature, ChemRxiv, 2019, 1, 1-16
Synthetic Routes 25
Reaktionsbedingungen
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C
Referenz
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols, Green Chemistry, 2016, 18(3), 648-656
Synthetic Routes 26
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Referenz
- Etherification of phenols, European Patent Organization, , ,
Synthetic Routes 27
Reaktionsbedingungen
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Referenz
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Synthetic Routes 28
Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Synthetic Routes 29
Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C
Referenz
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin, Journal of the American Chemical Society, 2015, 137(23), 7456-7467
Synthetic Routes 30
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Arylsilane oxidation-new routes to hydroxylated aromatics, Chemical Communications (Cambridge, 2010, 46(20), 3454-3456
Synthetic Routes 31
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
1.2 1 h, 60 °C
Referenz
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen, Green Chemistry, 2007, 9(11), 1246-1251
Synthetic Routes 32
Reaktionsbedingungen
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referenz
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
,
ACS Catalysis,
2015,
5(8),
4803-4813
Synthetic Routes 33
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Referenz
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
,
ChemSusChem,
2020,
13(17),
4633-4648
Guaiacol Raw materials
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- Anisole
- Sulfate Lignin
- 2-Methoxyphenylboronic acid
- 1-Chloro-2-methoxy-benzene
- Lignin
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- Borate(1-),tetrafluoro-
- 2-Methoxyphenyl Acetate
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- 4-Chloroguaiacol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Guaiacylglycerol-β-guaiacyl ether
- Veratrole
Guaiacol Preparation Products
- Formic Acid-d (<5% H2O) (917-71-5)
- Lactate (50-21-5)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-Vinylphenol (2628-17-3)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 3-Methoxycatechol (934-00-9)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 2-Propylphenol (644-35-9)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- o-Cymene (527-84-4)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 5-Sec-butylpyrogallol (56707-65-4)
- 1,2,4-Triethylbenzene (877-44-1)
- Oxalic acid (144-62-7)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Indane (496-11-7)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Phenol, 3,5-diethyl- (1197-34-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Guaiacol (90-05-1)
- Syringylacetone (19037-58-2)
- Hydroxymalonic Acid (80-69-3)
- Ethyl diphenylacetate (3468-99-3)
- propanedioic acid (141-82-2)
- 2,3-Xylohydroquinone (608-43-5)
- Anethole (104-46-1)
- Syringaldehyde (134-96-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Homovanillyl alcohol (2380-78-1)
- Malic acid (6915-15-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Isoeugenol (97-54-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Ethyl Hydroferulate (61292-90-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2-hydroxyacetic acid (79-14-1)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1,4-Dioxene (543-75-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Acetophenone (98-86-2)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-N-PROPYLANISOLE (104-45-0)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
Guaiacol Verwandte Literatur
-
Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
-
Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
-
Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
